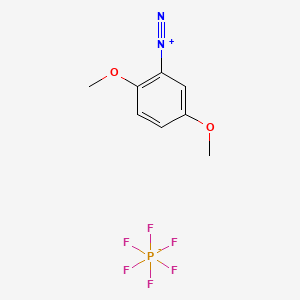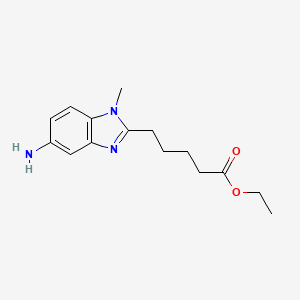![molecular formula C7H12O3 B13421605 2-[(1S,2R)-2-hydroxycyclopentyl]acetic acid](/img/structure/B13421605.png)
2-[(1S,2R)-2-hydroxycyclopentyl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac-2-[(1R,2S)-2-hydroxycyclopentyl]acetic acid, trans is a chiral compound with the molecular formula C7H12O3 and a molecular weight of 144.17 g/mol This compound is characterized by the presence of a hydroxy group attached to a cyclopentyl ring, which is further connected to an acetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of rac-2-[(1R,2S)-2-hydroxycyclopentyl]acetic acid, trans typically involves the reaction of cyclopentanone with a suitable reagent to introduce the hydroxy group, followed by the addition of an acetic acid moiety. One common method involves the use of a Grignard reagent to introduce the hydroxy group, followed by oxidation and subsequent esterification to form the acetic acid derivative .
Industrial Production Methods
Industrial production of rac-2-[(1R,2S)-2-hydroxycyclopentyl]acetic acid, trans may involve large-scale synthesis using similar reaction conditions as described above. The process typically includes steps such as purification and crystallization to obtain the compound in high purity. The compound is often produced in powder form and stored at room temperature .
Analyse Des Réactions Chimiques
Types of Reactions
rac-2-[(1R,2S)-2-hydroxycyclopentyl]acetic acid, trans can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or alkane.
Substitution: The hydroxy group can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated or aminated derivatives.
Applications De Recherche Scientifique
rac-2-[(1R,2S)-2-hydroxycyclopentyl]acetic acid, trans has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Used in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of rac-2-[(1R,2S)-2-hydroxycyclopentyl]acetic acid, trans involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, modulating various biochemical processes. The hydroxy group and acetic acid moiety play crucial roles in its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
rac-2-[(1R,2S)-2-aminocyclopentyl]acetic acid hydrochloride: Similar structure with an amino group instead of a hydroxy group.
rac-2-[(1R,2S)-2-(2,2,2-trifluoroacetamido)cyclohexyl]acetic acid: Contains a trifluoroacetamido group instead of a hydroxy group.
Uniqueness
rac-2-[(1R,2S)-2-hydroxycyclopentyl]acetic acid, trans is unique due to its specific stereochemistry and the presence of a hydroxy group, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C7H12O3 |
|---|---|
Poids moléculaire |
144.17 g/mol |
Nom IUPAC |
2-[(1S,2R)-2-hydroxycyclopentyl]acetic acid |
InChI |
InChI=1S/C7H12O3/c8-6-3-1-2-5(6)4-7(9)10/h5-6,8H,1-4H2,(H,9,10)/t5-,6+/m0/s1 |
Clé InChI |
WWGSGBFRODAXAP-NTSWFWBYSA-N |
SMILES isomérique |
C1C[C@H]([C@@H](C1)O)CC(=O)O |
SMILES canonique |
C1CC(C(C1)O)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Fluoro-7-methylbenz[a]anthracene](/img/structure/B13421531.png)
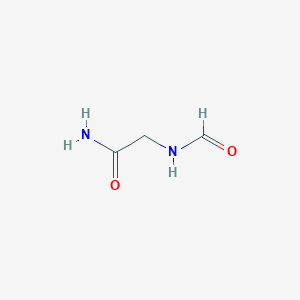

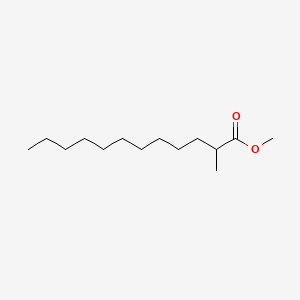
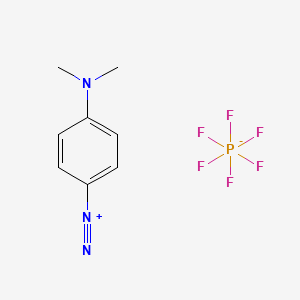

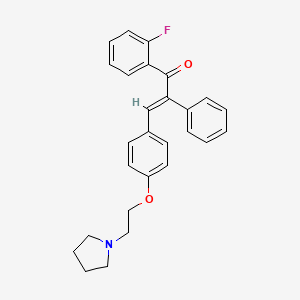
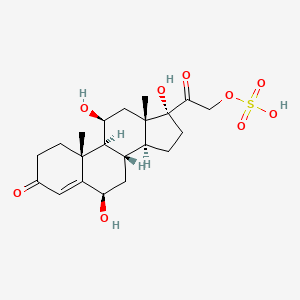
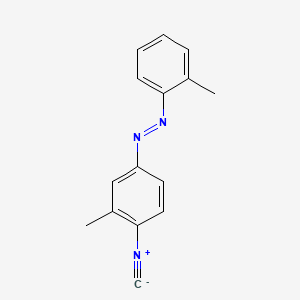
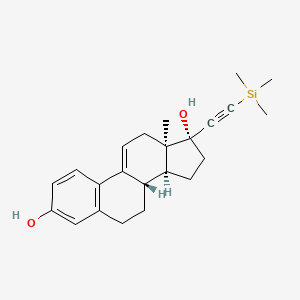
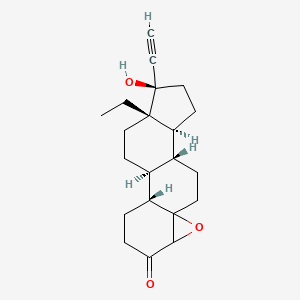
![Spiro[isobenzofuran-1(3H),1'-[1H,3H]naphtho[1,8-cd]pyran]-3,3'-dione](/img/structure/B13421598.png)
